5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride
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Overview
Description
5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is a heterocyclic compound that contains a thiophene ring substituted with bromine, methyl, nitro, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-methylthiophene, followed by nitration to introduce the nitro group. The sulfonyl chloride group is then introduced through sulfonation and subsequent chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the thiophene ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine and nitric acid for bromination and nitration, respectively.
Nucleophilic Substitution: Reagents such as amines are used to form sulfonamide derivatives under mild conditions.
Major Products Formed
Electrophilic Substitution: Products include brominated and nitrated thiophenes.
Nucleophilic Substitution: Major products are sulfonamide derivatives.
Scientific Research Applications
5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine and nitro groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrothiophene: Similar structure but lacks the sulfonyl chloride group.
5-Bromo-2-methyl-3-nitropyridine: Contains a pyridine ring instead of a thiophene ring.
Biological Activity
5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom, a nitro group, and a sulfonyl chloride group. Its unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with nitro and sulfonyl groups often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of nitro groups to reactive intermediates that can damage bacterial DNA. For instance, studies have shown that similar nitro-containing compounds can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µM) | Activity |
---|---|---|
Escherichia coli | 0.21 | Potent inhibition |
Pseudomonas aeruginosa | 0.21 | Potent inhibition |
Candida albicans | 0.50 | Moderate inhibition |
The above table summarizes the minimum inhibitory concentrations (MIC) for selected microorganisms against this compound, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that similar thiophene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study:
In a recent study, a series of thiophene derivatives were tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
A549 (lung cancer) | 18 | Inhibition of proliferation |
This data highlights the compound's potential role in cancer therapy .
The proposed mechanism of action for this compound involves:
- DNA Interaction: The reduction of the nitro group leads to the formation of reactive intermediates that can covalently bind to DNA, causing strand breaks.
- Reactive Oxygen Species (ROS) Production: Similar compounds have been shown to generate ROS, contributing to oxidative stress in microbial and cancer cells.
- Enzyme Inhibition: The sulfonyl chloride moiety may interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes.
Properties
IUPAC Name |
5-bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO4S2/c1-2-4(14(7,11)12)3(8(9)10)5(6)13-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEAGFZMVSKREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)Br)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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